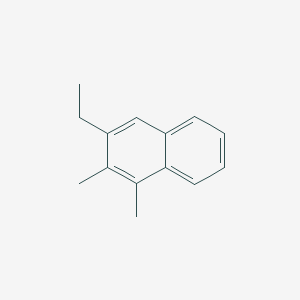

3-Ethyl-1,2-dimethylnaphthalene

Description

Contextualization of Naphthalene (B1677914) Derivatives in Contemporary Chemical Research

Naphthalene, a polycyclic aromatic hydrocarbon, and its derivatives are a class of compounds extensively explored in modern chemical research. Their rigid, planar structure and extensive π-electron conjugation endow them with unique photophysical and chemical properties, making them a focal point for numerous studies. nih.gov These characteristics, such as high quantum yields and excellent photostability, have led to their use as fluorescent probes for detecting and imaging various analytes, including anions, cations, and biomolecules. nih.gov

The applications of naphthalene derivatives are diverse, spanning multiple industries. They are utilized as wetting agents, surfactants, and insecticides. nih.gov In the realm of medicinal chemistry, many naphthalene-based molecules have received FDA approval and are marketed as therapeutics for a wide range of conditions, including cancer, microbial infections, and inflammation. nih.gov Furthermore, naphthalene derivatives serve as crucial intermediates in the production of agrochemicals, dyes, pigments, and materials for the construction and textile industries. researchgate.netmaximizemarketresearch.com The continuous development of new synthetic methodologies and the discovery of novel properties ensure that naphthalene derivatives remain a vibrant and significant area of contemporary research.

Significance of Alkylated Naphthalenes in Advanced Organic Chemistry

Alkylated naphthalenes, which are synthesized through the alkylation of naphthalene or its derivatives with an olefin, hold a special place in advanced organic chemistry and materials science. wikipedia.org These compounds are particularly valued as synthetic base oils in high-performance lubricants. wikipedia.orgnewgatesimms.com Their aromatic core allows them to solvate polar compounds more effectively than conventional mineral oils, and they exhibit enhanced thermal and oxidative stability. wikipedia.orgnewgatesimms.com

The properties of alkylated naphthalenes, such as their viscosity, volatility, and pour point, can be finely tuned by varying the nature (linear or branched) and number of alkyl substituents. lubesngreases.com This versatility has led to their use in demanding applications, including high-temperature chain lubrication, where they can extend the lubricant's lifetime by reducing volatility and inhibiting the formation of varnish. lubesngreases.comissuu.com The synthesis of specific dimethylnaphthalene isomers is also of great interest as they are precursors to naphthalene dicarboxylic acids, which are monomers for high-performance polymers like poly(ethylene naphthalate) (PEN). google.comwikipedia.orgnacatsoc.org

Research Gaps and Opportunities Pertaining to 3-Ethyl-1,2-dimethylnaphthalene

Despite the broad interest in alkylated naphthalenes, a significant research gap exists concerning the specific isomer this compound. A thorough review of the scientific literature reveals a scarcity of studies focused on its synthesis, characterization, and potential applications. While extensive research has been conducted on other dimethylnaphthalene isomers, such as 2,6-dimethylnaphthalene (B47086) and 2,7-dimethylnaphthalene, due to their importance as polymer precursors, this compound remains largely unexplored. wikipedia.orgorgsyn.org

This lack of information presents a unique opportunity for the scientific community. The systematic investigation of this compound could unveil novel properties and applications. Key research opportunities include:

Development of selective synthetic routes: Designing efficient and selective methods for the synthesis of this compound is a primary challenge. Current multistep methods for other isomers are often complex and may not be directly applicable. google.com

Comprehensive characterization: Detailed characterization of its physical, chemical, and photophysical properties is essential. This data would provide a foundation for understanding its behavior and identifying potential uses.

Exploration of unique applications: The specific substitution pattern of this compound may lead to unique steric and electronic properties, which could be advantageous in areas such as specialized lubricants, high-performance polymers, or as a scaffold in medicinal chemistry.

The study of this particular isomer could contribute to a more complete understanding of the structure-property relationships within the broader class of alkylated naphthalenes.

Compound Data Tables

To provide a comparative context, the following tables summarize key data for related, well-documented dimethylnaphthalene isomers.

Table 1: Physical Properties of Selected Dimethylnaphthalene Isomers

| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1,2-Dimethylnaphthalene (B110214) | 573-98-8 | C₁₂H₁₂ | 156.22 | -2 to -1 | 266-267 |

| 1,3-Dimethylnaphthalene | 575-41-7 | C₁₂H₁₂ | 156.22 | --- | --- |

| 2,3-Dimethylnaphthalene (B165509) | 581-40-8 | C₁₂H₁₂ | 156.22 | --- | --- |

| 2,6-Dimethylnaphthalene | 581-42-0 | C₁₂H₁₂ | 156.22 | --- | --- |

| 2,7-Dimethylnaphthalene | 582-16-1 | C₁₂H₁₂ | 156.22 | 95-96 | --- |

Data sourced from various public chemical databases. wikipedia.orgorgsyn.orgsigmaaldrich.comnih.govnih.govnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

65319-44-0 |

|---|---|

Molecular Formula |

C14H16 |

Molecular Weight |

184.28 g/mol |

IUPAC Name |

3-ethyl-1,2-dimethylnaphthalene |

InChI |

InChI=1S/C14H16/c1-4-12-9-13-7-5-6-8-14(13)11(3)10(12)2/h5-9H,4H2,1-3H3 |

InChI Key |

IBHYXJLDLKZULZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=CC=CC=C2C(=C1C)C |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Ethyl 1,2 Dimethylnaphthalene

Vibrational Spectroscopy Analysis for Naphthalene (B1677914) Derivatives

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides a powerful non-destructive means to probe the molecular structure of naphthalene derivatives. These methods are highly sensitive to the vibrations of chemical bonds and functional groups within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification in Alkylated Naphthalenes

FTIR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of those groups. In alkylated naphthalenes such as 3-Ethyl-1,2-dimethylnaphthalene, the FTIR spectrum is dominated by vibrational modes of the naphthalene ring system and its alkyl substituents.

The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring are observed in the 1650-1450 cm⁻¹ range. The presence of alkyl groups (ethyl and methyl) introduces characteristic C-H stretching vibrations in the 2960-2850 cm⁻¹ region and C-H bending vibrations around 1465-1375 cm⁻¹. The substitution pattern on the naphthalene ring influences the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region, which can be diagnostic for specific isomers. nih.gov

For this compound, the expected FTIR absorption bands are summarized in the table below. These assignments are based on established group frequencies for alkylated naphthalenes.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100-3000 | Naphthalene Ring |

| Aliphatic C-H Stretch | 2965-2955 (asym, CH₃), 2875-2865 (sym, CH₃) | Methyl Groups |

| Aliphatic C-H Stretch | 2970-2960 (asym, CH₃), 2880-2870 (sym, CH₃) | Ethyl Group (CH₃) |

| Aliphatic C-H Stretch | 2940-2920 (asym, CH₂), 2860-2840 (sym, CH₂) | Ethyl Group (CH₂) |

| Aromatic C=C Stretch | 1650-1450 | Naphthalene Ring |

| Aliphatic C-H Bend | 1465-1445 (asym, CH₃), 1380-1370 (sym, CH₃) | Methyl & Ethyl Groups |

| In-plane C-H Bend | 1300-1000 | Naphthalene Ring |

| Out-of-plane C-H Bend | 900-675 | Naphthalene Ring |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations in Alkylated Naphthalenes

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the carbon skeleton of aromatic compounds. In alkylated naphthalenes, the C-C stretching vibrations of the naphthalene ring are often strong and well-defined in the Raman spectrum.

A combined experimental and theoretical study on 2,3-dimethylnaphthalene (B165509) (2,3-DMN) provides insight into the vibrational spectra of similarly substituted naphthalenes. nih.gov The FT-Raman spectrum of 2,3-DMN shows prominent bands corresponding to C-H stretching, C-C stretching, and ring deformation modes. The effects of methyl group substitution are clearly observable in the spectrum. nih.gov The summation of Raman activity over the CH₃ stretching vibrations can be a useful parameter for distinguishing between different classes of dimethylnaphthalene isomers (α,α-DMN < α,β-DMN < β,β-DMN). researchgate.net

Based on the analysis of related compounds, the expected FT-Raman active vibrations for this compound are presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100-3050 | Naphthalene Ring |

| Aliphatic C-H Stretch | 2980-2850 | Methyl & Ethyl Groups |

| Ring C-C Stretch | 1600-1550 | Naphthalene Ring |

| Ring Breathing Mode | ~1380 | Naphthalene Ring |

| C-H in-plane bend | 1300-1000 | Naphthalene Ring |

| Ring Deformation | 800-500 | Naphthalene Ring |

Spectroscopic Differentiation of Alkylated Naphthalene Isomers

The precise substitution pattern of alkyl groups on the naphthalene core leads to unique spectroscopic fingerprints, allowing for the differentiation of isomers. Both FTIR and FT-Raman spectra exhibit subtle but distinct differences in the positions and intensities of vibrational bands for different isomers. For instance, the pattern of C-H out-of-plane bending bands in the low-frequency region of the FTIR spectrum is highly sensitive to the positions of the substituents on the aromatic ring. chemicalbook.com

Similarly, in FT-Raman spectroscopy, the relative intensities of the ring stretching and deformation modes can vary significantly between isomers. Computational studies on dimethylnaphthalene isomers have shown that the position of the methyl groups has a discernible effect on the calculated Raman spectra, providing potential vibrational markers to discriminate between them. researchgate.net For ethyl-substituted naphthalenes, isomer-specific spectroscopy is also a key tool for their identification. researchgate.net Therefore, a careful analysis of the vibrational spectra of an unknown sample and comparison with reference spectra or theoretical calculations can lead to the unambiguous identification of this compound among its other isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Naphthalene Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) for Structural Connectivity of Alkylated Naphthalenes

¹H NMR spectroscopy provides information on the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons and the protons of the ethyl and methyl groups.

The aromatic protons would appear in the downfield region (typically δ 7.0-8.5 ppm), and their chemical shifts and coupling patterns would be indicative of the substitution pattern on the naphthalene ring. The protons of the methyl groups attached to the aromatic ring would appear as singlets in the upfield region (δ 2.2-2.7 ppm). The ethyl group would exhibit a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, due to coupling with the adjacent protons.

The predicted ¹H NMR chemical shifts and multiplicities for this compound in a standard deuterated solvent like CDCl₃ are tabulated below. These predictions are based on established substituent effects on aromatic systems. pitt.educarlroth.com

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic-H | ~7.2-8.0 | Multiplets | H4, H5, H6, H7, H8 |

| -CH₂-CH₃ | ~2.8-3.0 | Quartet | Ethyl group methylene |

| 1-CH₃ | ~2.4-2.6 | Singlet | Methyl group at C1 |

| 2-CH₃ | ~2.3-2.5 | Singlet | Methyl group at C2 |

| -CH₂-CH₃ | ~1.2-1.4 | Triplet | Ethyl group methyl |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis of Alkylated Naphthalenes

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of non-equivalent carbons. The chemical shifts of the carbon signals provide information about their chemical environment (aromatic, aliphatic, etc.).

For this compound, the ¹³C NMR spectrum would show 14 distinct signals, corresponding to the 14 carbon atoms in the molecule, assuming no accidental equivalence. The aromatic carbons would resonate in the downfield region (δ 120-140 ppm), while the aliphatic carbons of the ethyl and methyl groups would appear in the upfield region (δ 10-30 ppm). The chemical shifts of the quaternary carbons (C1, C2, C3, and the bridgehead carbons) would also be observable and are crucial for confirming the substitution pattern.

The predicted ¹³C NMR chemical shifts for this compound are presented in the following table, based on the analysis of similar aromatic compounds. docbrown.infodocbrown.infonih.gov

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Assignment |

| Aromatic C (Substituted) | 130-140 | C1, C2, C3, C4a, C8a |

| Aromatic CH | 122-129 | C4, C5, C6, C7, C8 |

| -CH₂-CH₃ | ~25-30 | Ethyl group methylene |

| 1-CH₃ | ~15-20 | Methyl group at C1 |

| 2-CH₃ | ~14-19 | Methyl group at C2 |

| -CH₂-CH₃ | ~13-16 | Ethyl group methyl |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Alkylated Naphthalene Structure Assignment

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of complex molecules like this compound. Unlike one-dimensional NMR, which displays chemical shifts on a single axis, 2D NMR plots data on two axes, revealing correlations between different nuclei and providing clear evidence of the molecular framework. youtube.comslideshare.net

Correlation Spectroscopy (COSY) is a homonuclear technique that identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, a COSY spectrum would be crucial for establishing the connectivity within the ethyl group (the CH₂ protons would show a cross-peak to the CH₃ protons) and for tracing the network of coupled protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC) is a heteronuclear 2D technique that correlates proton signals with the carbon atoms to which they are directly attached (¹J coupling). columbia.edu This experiment is highly effective for assigning the carbon signals in the ¹³C NMR spectrum. Each CH, CH₂, and CH₃ group in this compound would produce a cross-peak in the HSQC spectrum, linking the proton chemical shift to its corresponding carbon chemical shift. youtube.comcolumbia.edu

Heteronuclear Multiple Bond Correlation (HMBC) provides the most comprehensive structural information by showing correlations between protons and carbons over longer ranges, typically two to four bonds (²J, ³J, and sometimes ⁴J). sdsu.educolumbia.edu This is paramount for placing the alkyl substituents on the naphthalene core. For instance, the protons of the methyl group at C-1 would show a correlation to the aromatic carbon at C-2 and the quaternary carbon at C-8a. Similarly, the methylene (CH₂) protons of the ethyl group at C-3 would show correlations to the aromatic carbons C-2 and C-4. These long-range correlations act as a molecular puzzle solver, confirming the precise substitution pattern. science.gov

To illustrate, the following table outlines the expected HMBC correlations that would definitively confirm the structure of this compound.

Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC Correlations for this compound Note: Chemical shifts (δ) are hypothetical and based on typical values for alkylated naphthalenes. They are reported in ppm.

| Position | Group | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|---|

| 1 | -CH₃ | ~2.5 | ~15 | C-2, C-8a, C-8 |

| 2 | -CH₃ | ~2.4 | ~16 | C-1, C-3, C-1-CH₃ |

| 3 | -CH₂CH₃ | ~2.8 (CH₂) | ~25 (CH₂) | C-2, C-4, C-4a, C-3-CH₂CH₃ |

| 3 | -CH₂CH₃ | ~1.3 (CH₃) | ~14 (CH₃) | C-3, C-3-CH₂ CH₃ |

| 4 | -H | ~7.8 | ~125 | C-3, C-5, C-8a |

| 5 | -H | ~7.5 | ~126 | C-4, C-6, C-7, C-8a |

| 6 | -H | ~7.4 | ~124 | C-5, C-7, C-8 |

| 7 | -H | ~7.4 | ~124 | C-5, C-6, C-8 |

| 8 | -H | ~7.9 | ~128 | C-1, C-7, C-8a |

| 4a | C | - | ~132 | H-4, H-5, 1-CH₃, 2-CH₃, 3-CH₂CH₃ |

Mass Spectrometry (MS) Techniques for Naphthalene Derivatives

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine molecular weight, establish elemental composition, and deduce structural features through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Weight Determination of Alkylated Naphthalenes

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and semi-volatile compounds like alkylated naphthalenes. nih.gov The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. researchgate.netresearchgate.net This separation is crucial, as isomers of alkylated naphthalenes (e.g., different dimethylnaphthalene isomers) often have very similar properties but can be resolved chromatographically. researchgate.net

Once separated, each compound enters the mass spectrometer, where it is ionized. The most common ionization method for GC-MS is electron ionization (EI). This process typically forms a molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the compound. chemguide.co.uk For this compound, the molecular ion peak would confirm its molecular weight of 184 g/mol . The purity of the sample can be assessed from the gas chromatogram; a single, sharp peak indicates a pure compound.

Table 2: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆ |

| Molar Mass (Nominal) | 184 g/mol |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurements of Alkylated Naphthalenes

While standard MS provides nominal mass, high-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio to four or more decimal places. This precision allows for the determination of the exact mass of a molecule, which in turn can be used to deduce its unique elemental formula. rsc.org For example, a nominal mass of 184 could correspond to multiple formulas (e.g., C₁₄H₁₆, C₁₃H₁₂O, C₁₂H₂₄N). HRMS can easily distinguish between these possibilities. The calculated exact mass for C₁₄H₁₆ is 184.1252 u. An experimental HRMS measurement yielding a value extremely close to this would unequivocally confirm the elemental composition of this compound.

Fragmentation Patterns in Alkylated Naphthalenes for Structural Confirmation

In mass spectrometry, after the formation of the energetic molecular ion, it can undergo fragmentation, breaking into smaller, charged pieces. chemguide.co.uk The pattern of these fragments provides a molecular fingerprint that is highly characteristic of the compound's structure. Alkylated aromatic compounds exhibit predictable fragmentation pathways. libretexts.org

For alkylated naphthalenes, the molecular ion peak (M⁺•) is typically very intense due to the stability of the aromatic ring system. researchgate.net A common and significant fragmentation pathway involves the loss of a methyl radical (•CH₃, 15 mass units) from a methylated position. This occurs via benzylic cleavage, which results in the formation of a highly stable tropylium-like cation. researchgate.net In this compound, the loss of one of the methyl groups would lead to a prominent peak at m/z 169 ([M-15]⁺). The loss of the ethyl group (•CH₂CH₃, 29 mass units) would produce a fragment at m/z 155 ([M-29]⁺). The relative abundance of these fragments can provide clues about the structure; the most stable fragment ion often corresponds to the tallest peak in the spectrum (the base peak). libretexts.org

Table 3: Predicted Key Mass Fragments for this compound

| m/z | Ion Formula | Description |

|---|---|---|

| 184 | [C₁₄H₁₆]⁺• | Molecular Ion (M⁺•) |

| 169 | [C₁₃H₁₃]⁺ | Loss of a methyl radical ([M-15]⁺) |

| 155 | [C₁₂H₁₁]⁺ | Loss of an ethyl radical ([M-29]⁺) |

| 141 | [C₁₁H₉]⁺ | Loss of ethyl and methyl groups, or propyl radical |

Electronic Spectroscopy (UV-Vis and Fluorescence) of Alkylated Naphthalenes

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions in Alkylated Naphthalenes

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. For aromatic compounds like naphthalene, the characteristic strong absorptions are due to π → π* transitions within the conjugated ring system. ijcesen.com

The UV-Vis spectrum of unsubstituted naphthalene shows distinct absorption bands. The addition of alkyl groups to the naphthalene core acts as a perturbation to the electronic system. These electron-donating groups typically cause a bathochromic shift (a shift to longer wavelengths, or "red shift") and a hyperchromic effect (an increase in absorption intensity) of the π → π* transition bands. researchgate.net Therefore, the spectrum of this compound is expected to show absorption maxima at slightly longer wavelengths compared to unsubstituted naphthalene or simpler dimethylnaphthalenes. The specific pattern and position of these bands can be used as a diagnostic tool for this class of compounds.

Table 4: Typical UV-Vis Absorption Maxima (λmax) for Naphthalene and Alkylated Derivatives in a Non-polar Solvent

| Compound | λmax (nm) |

|---|---|

| Naphthalene | ~221, 275, 312 |

| 1-Methylnaphthalene (B46632) | ~224, 283, 319 nist.gov |

| 2,6-Dimethylnaphthalene (B47086) | ~228, 278, 324 |

Fluorescence Spectroscopy and Photophysical Properties of Alkylated Naphthalenes

The fluorescence of naphthalene and its derivatives originates from the transition from the first excited singlet state (S₁) to the ground state (S₀). The characteristics of this fluorescence are sensitive to the nature and position of substituents on the aromatic rings.

Alkylated naphthalenes, including isomers of methylnaphthalene, dimethylnaphthalene, and ethylnaphthalene, have been the subject of various photophysical studies. researchgate.netamanote.com These studies reveal that alkyl substitution generally leads to a red-shift (a shift to longer wavelengths) in both the absorption and fluorescence spectra compared to the parent naphthalene molecule. This is attributed to the electron-donating nature of alkyl groups, which raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thereby reducing the energy gap between the S₀ and S₁ states.

For instance, a study on 2,3-dimethylnaphthalene in hexane (B92381) solution showed that it exhibits fluorescence with two prominent peaks. researchgate.net The quantum efficiency of 2,3-dimethylnaphthalene was found to be higher than that of naphthalene and 2-methylnaphthalene (B46627), indicating that the presence of multiple alkyl groups can enhance the radiative decay process. researchgate.net However, the quantum yield can be concentration-dependent due to self-quenching and excimer formation at higher concentrations. researchgate.net

The photophysical properties of various alkylated naphthalenes are influenced by factors such as the number, position, and size of the alkyl substituents. The following table summarizes typical photophysical data for naphthalene and some of its alkylated derivatives to illustrate these trends.

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Solvent |

| Naphthalene | ~275, ~286 | ~321, ~335 | 0.23 | Cyclohexane |

| 1-Methylnaphthalene | ~280 | ~322, ~337 | 0.29 | Cyclohexane |

| 2-Methylnaphthalene | ~276 | ~322, ~336 | 0.25 | Cyclohexane |

| 2,3-Dimethylnaphthalene | ~288 | ~328, ~336 | 0.26 | Hexane |

| 2-Ethylnaphthalene | Not specified | Not specified | Not specified | Not specified |

Note: The data presented is compiled from various sources and serves for comparative purposes. Exact values can vary with solvent and experimental conditions.

Impact of Alkyl Substitution on Absorption and Emission Characteristics of Naphthalene Derivatives

The substitution of hydrogen atoms with alkyl groups on the naphthalene ring system induces noticeable changes in the absorption and emission spectra. These changes are a direct consequence of the electronic and steric effects of the alkyl substituents.

Electronic Effects:

Bathochromic Shift (Red Shift): As electron-donating groups, alkyl substituents increase the electron density of the π-system of the naphthalene core. This destabilizes the ground state and stabilizes the excited state, leading to a smaller energy gap and a shift of the absorption and fluorescence bands to longer wavelengths. researchgate.net The magnitude of this shift generally increases with the number of alkyl groups.

Hyperchromic Effect: Alkyl substitution often leads to an increase in the molar absorptivity (ε), known as a hyperchromic effect. This indicates that the probability of the electronic transition is enhanced.

Steric Effects:

Vibronic Structure: The vibrational fine structure of the absorption and fluorescence spectra of naphthalene can be altered by alkyl substitution. Steric hindrance between adjacent alkyl groups or between an alkyl group and a peri-hydrogen atom can cause a loss of planarity in the molecule. This distortion can lead to a broadening of the spectral bands and a loss of the distinct vibronic peaks that are characteristic of the rigid naphthalene molecule. For example, in 1,8-dimethylnaphthalene, significant steric strain is observed. researchgate.net

Quantum Yield: The fluorescence quantum yield can also be affected by the position of the alkyl groups. Substitutions at certain positions might introduce new non-radiative decay pathways or alter the rates of intersystem crossing, thereby influencing the efficiency of fluorescence.

For this compound, one would expect a cumulative effect of the three alkyl groups. The presence of the ethyl group, being slightly more electron-donating than a methyl group, along with the two methyl groups, would likely result in a more pronounced red shift in its absorption and emission spectra compared to dimethylnaphthalenes. The substitution pattern at positions 1, 2, and 3 could also introduce some steric interactions, potentially leading to a less defined vibronic structure in its spectra compared to less substituted naphthalenes.

Computational Chemistry and Theoretical Investigations of 3 Ethyl 1,2 Dimethylnaphthalene

Quantum Chemical Calculations for Naphthalene (B1677914) Derivatives

Quantum chemical calculations are fundamental to understanding the behavior of naphthalene and its derivatives. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule. For complex molecules like alkylated naphthalenes, approximations are necessary, leading to a hierarchy of methods with varying accuracy and computational cost. acs.org

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying polycyclic aromatic hydrocarbons (PAHs) and their derivatives. samipubco.comoup.com Instead of calculating the complex many-electron wavefunction, DFT determines the total energy from the electron density, which is a simpler quantity. youtube.com This approach offers a favorable balance between computational cost and accuracy, making it suitable for relatively large molecules like 3-Ethyl-1,2-dimethylnaphthalene. oup.com

A primary application of DFT is molecular geometry optimization. samipubco.com Starting with an approximate structure, the calculation iteratively adjusts the positions of the atoms to find the lowest energy conformation, corresponding to the most stable molecular structure. Functionals like B3LYP, which combine Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, are commonly used in conjunction with Pople-style basis sets such as 6-31G(d) or 6-311++G(d,p) for this purpose. samipubco.comtandfonline.comnih.gov

Below is a representative table of optimized geometric parameters and electronic properties for this compound, as would be predicted from a typical DFT calculation at the B3LYP/6-31G(d) level of theory.

Table 1: Predicted Geometrical and Electronic Properties of this compound via DFT

| Parameter | Description | Predicted Value |

|---|---|---|

| C1-C2 Bond Length | Bond between carbons bearing methyl groups | ~1.38 Å |

| C2-C3 Bond Length | Bond between a methyl- and an ethyl-substituted carbon | ~1.41 Å |

| C-H Bond Length (Aromatic) | Average C-H bond on the naphthalene ring | ~1.08 Å |

| C-C-C Angle (Ring) | Average internal angle of the naphthalene core | ~120° |

| HOMO Energy | Highest Occupied Molecular Orbital | -5.8 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital | -0.9 eV |

| HOMO-LUMO Gap | Energy gap indicative of reactivity | 4.9 eV |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. nih.gov These methods, such as Hartree-Fock (HF) and Møller–Plesset (MP2) perturbation theory, are generally more computationally demanding than DFT but can offer higher accuracy, especially for systems where electron correlation effects are critical. researchgate.net

Hartree-Fock theory provides a foundational starting point by approximating the many-electron wavefunction as a single Slater determinant. nih.gov While HF systematically neglects electron correlation, leading to certain predictive inaccuracies, it is often the first step for more advanced calculations.

Post-Hartree-Fock methods, like Møller–Plesset (MP2) theory, explicitly include electron correlation, improving the accuracy of energy calculations and the description of intermolecular interactions. researchgate.net For example, MP2 calculations have been successfully used to investigate the π-π stacking interactions in naphthalene dimers, which are crucial for understanding the properties of condensed-phase materials. researchgate.net For alkylated naphthalenes, these high-accuracy methods are valuable for calculating precise heats of formation and reaction energies, providing benchmark data to validate more cost-effective DFT functionals. acs.org

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. youtube.commit.edu The selection involves a trade-off between the desired accuracy and the available computational resources, as the time required for a calculation scales steeply with the number of basis functions. mit.edu

For routine calculations on alkylated naphthalenes, such as geometry optimization or frequency analysis, Pople-style basis sets are widely employed. samipubco.comtandfonline.com These include:

STO-nG: A minimal basis set, computationally very fast but generally providing only qualitative results. mit.edu

Split-valence basis sets (e.g., 6-31G, 3-21G): These offer improved flexibility by using multiple functions for valence orbitals. samipubco.com

Polarized basis sets (e.g., 6-31G(d), 6-31G(d,p)): These add polarization functions (d-functions on heavy atoms, p-functions on hydrogens) to describe the non-spherical nature of atomic orbitals in a molecular environment. They are essential for accurate geometry and frequency predictions. oup.comnih.gov

Diffuse function basis sets (e.g., 6-31+G(d), 6-311++G(d,p)): These add diffuse functions to better describe weakly bound electrons, which is important for calculating properties of anions or excited states. tandfonline.com

For high-accuracy energy calculations, Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ, aug-cc-pVQZ) are often preferred. samipubco.com These sets are designed to systematically converge towards the complete basis set limit, allowing for the extrapolation of results to achieve very high accuracy. However, their computational cost is significantly higher. dtu.dk

Table 2: Comparison of Common Basis Sets for Naphthalene Derivative Calculations

| Basis Set | Description | Typical Application | Computational Cost |

|---|---|---|---|

| 6-31G(d) | Split-valence with d-polarization functions on heavy atoms. | Geometry optimizations, frequency calculations. nih.gov | Moderate |

| 6-311++G(d,p) | Triple-split valence with diffuse and polarization functions on all atoms. | High-accuracy energies, systems with weak interactions. tandfonline.comnih.gov | High |

| cc-pVDZ | Correlation-consistent, double-zeta. | Benchmark calculations, systematic studies of electron correlation. | High |

| aug-cc-pVQZ | Correlation-consistent, quadruple-zeta with diffuse functions. | Very high-accuracy benchmark calculations. samipubco.com | Very High |

Spectroscopic Simulations and Predictions for Alkylated Naphthalenes

Computational methods are invaluable for predicting and interpreting the spectra of molecules. By simulating vibrational (FTIR, Raman) and nuclear magnetic resonance (NMR) spectra, researchers can link spectral features to specific molecular structures and motions.

Vibrational spectroscopy is a powerful tool for chemical identification. thermofisher.comcovalentmetrology.com Both Fourier-transform infrared (FTIR) and Raman spectra arise from the vibrations of molecular bonds. thermofisher.com Quantum chemical calculations can predict the frequencies and intensities of these vibrations. nih.gov

The standard approach involves first optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the harmonic vibrational frequencies and the corresponding normal modes (the collective motions of the atoms for each vibration). nih.gov DFT methods, such as B3LYP with a 6-31G(d) or larger basis set, are commonly used for this purpose and have been shown to yield good results for molecules like 2,3-dimethylnaphthalene (B165509). nih.govsigmaaldrich.com

A known systematic error in these calculations is that the predicted harmonic frequencies are typically higher than the experimental (anharmonic) frequencies. This is often corrected by applying a uniform or mode-specific scaling factor to the computed frequencies. nih.gov The predicted spectra can help assign experimental peaks to specific vibrational modes, such as C-H stretching, ring breathing, or the vibrations of the ethyl and methyl substituents on this compound. nih.gov More advanced methods can also account for anharmonicity and simulate spectra from molecular dynamics trajectories, which is particularly useful for capturing the broad features seen in condensed-phase spectra. nih.govnih.gov

Table 3: Predicted Vibrational Frequencies for this compound

| Frequency Range (cm-1) | Vibrational Mode | Spectroscopy Type |

|---|---|---|

| 3050-3100 | Aromatic C-H Stretch | FTIR/Raman |

| 2850-2980 | Alkyl (CH3, CH2) C-H Stretch | FTIR/Raman |

| 1580-1620 | Aromatic C=C Ring Stretch | FTIR/Raman |

| 1370-1470 | Alkyl C-H Bend | FTIR |

| 750-850 | Aromatic C-H Out-of-Plane Bend | FTIR |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for molecular structure elucidation in solution. Computational methods can accurately predict NMR chemical shifts (¹H and ¹³C) and coupling constants, providing a direct link between a proposed structure and an experimental spectrum. nih.govacs.org

The most common method for predicting NMR parameters is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with a DFT functional like B3LYP. nih.govacs.org The calculation first requires an accurate optimized geometry of the molecule. Then, the GIAO method computes the magnetic shielding tensor for each nucleus in the presence of an external magnetic field. The isotropic shielding value is then converted to a chemical shift by referencing it against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

These simulations are particularly crucial for distinguishing between isomers of alkylated naphthalenes. nih.gov Molecules like this compound, 1-Ethyl-2,3-dimethylnaphthalene, and 7-Ethyl-1,6-dimethylnaphthalene have the same molecular formula but different arrangements of substituents. nist.gov This leads to unique sets of ¹H and ¹³C chemical shifts for each isomer. By comparing the computationally predicted spectra for all possible isomers with the experimental data, one can confidently assign the correct structure. nih.govacs.org Recent advances combining DFT calculations with machine learning have further improved the accuracy of NMR chemical shift predictions. nih.govacs.org

Table 4: Hypothetical Predicted ¹³C NMR Chemical Shifts for Distinguishing Isomers

| Carbon Atom | This compound (Predicted δ, ppm) | 1-Ethyl-2,3-dimethylnaphthalene (Predicted δ, ppm) |

|---|---|---|

| C1 (Methyl-substituted) | ~132.5 | ~134.0 (Ethyl-substituted) |

| C2 (Methyl-substituted) | ~133.0 | ~131.5 (Methyl-substituted) |

| C3 (Ethyl-substituted) | ~136.0 | ~131.0 (Methyl-substituted) |

| C4 | ~125.0 | ~126.0 |

| Aromatic CH | ~124-128 | ~124-128 |

| Alkyl CH3 | ~14-20 | ~14-20 |

| Ethyl CH2 | ~25 | ~23 |

Theoretical Analysis of Electronic Transitions and Absorption Spectra of Alkylated Naphthalenes

The electronic absorption spectra of alkylated naphthalenes are governed by transitions of electrons between molecular orbitals, primarily the π → π* transitions characteristic of aromatic systems. These transitions give rise to the absorption bands observed in the ultraviolet-visible (UV-Vis) region. The position and intensity of these bands are sensitive to the nature and position of the alkyl substituents on the naphthalene core.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in simulating and interpreting these electronic spectra. For instance, studies on naphthalene and its derivatives have shown that the electronic transitions are influenced by the substitution pattern, which can cause shifts in the absorption wavelengths. The addition of alkyl groups like methyl and ethyl can lead to bathochromic (red) or hypsochromic (blue) shifts in the absorption bands compared to the parent naphthalene molecule. These shifts are a consequence of the inductive and hyperconjugative effects of the alkyl groups, which alter the energy levels of the frontier molecular orbitals.

In the case of this compound, the presence of three alkyl groups is expected to perturb the electronic structure of the naphthalene ring. The ethyl group at the 3-position and the methyl groups at the 1- and 2-positions contribute electron density to the aromatic system. This can be expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO) and potentially lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), leading to a smaller HOMO-LUMO gap and a shift in the absorption spectrum to longer wavelengths. The specific isomeric arrangement of these substituents will dictate the precise nature of these spectral shifts.

Molecular Orbital Analysis of Alkylated Naphthalenes

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity and electronic properties. The HOMO and LUMO are the key players in electronic transitions and charge transfer processes. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the kinetic stability and reactivity of a molecule. A smaller gap generally implies higher reactivity and easier electronic excitation.

For alkylated naphthalenes, the HOMO-LUMO gap is influenced by the number and position of the alkyl substituents. Computational studies on naphthalene and its derivatives provide insight into these effects. For example, the HOMO-LUMO gap of naphthalene has been calculated to be around 4.75 eV using DFT with the aug-cc-pVQZ basis set. samipubco.com The introduction of an ethyl group to the naphthalene ring has been shown to affect this gap. researchgate.net

The presence of the electron-donating ethyl and methyl groups in this compound is expected to raise the HOMO energy level and potentially alter the LUMO energy level, leading to a modification of the HOMO-LUMO gap compared to unsubstituted naphthalene. This alteration in the frontier orbital energies facilitates intramolecular charge transfer upon photoexcitation, where electron density moves from the electron-rich regions associated with the alkylated part of the molecule to the electron-deficient regions.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method |

|---|---|---|---|---|

| Naphthalene | -6.13 | -1.38 | 4.75 | DFT/aug-cc-pVQZ samipubco.com |

| Ethylnaphthalene (general) | Substitution with an ethyl group modifies the gap. researchgate.net | B3LYP/6-311++G(d,p) researchgate.net |

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor).

For aromatic hydrocarbons like naphthalene, the π-electron cloud above and below the ring system creates a region of negative electrostatic potential. This makes the aromatic ring attractive to electrophiles. The introduction of alkyl substituents, such as in this compound, further influences the MESP. The electron-donating nature of the ethyl and methyl groups enhances the negative potential of the aromatic ring, making it even more susceptible to electrophilic attack. The specific locations of the most negative potential will be influenced by the positions of the alkyl groups. The MESP map for this compound would be expected to show a significant region of negative potential associated with the π-system of the naphthalene core, with the potential being most negative in the vicinity of the alkylated ring.

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. nih.gov It is particularly useful for analyzing intermolecular and intramolecular interactions, such as hyperconjugation, which involves the donation of electron density from a filled bonding or lone pair orbital to an empty antibonding orbital.

In alkylated naphthalenes, NBO analysis can elucidate the nature of the interactions between the alkyl substituents and the aromatic ring. For this compound, the primary interactions of interest are the hyperconjugative interactions between the σ-bonds of the C-H and C-C bonds of the ethyl and methyl groups and the π* antibonding orbitals of the naphthalene ring. These interactions contribute to the stabilization of the molecule and influence its electronic properties. The NBO analysis would quantify the strength of these donor-acceptor interactions, providing a deeper understanding of how the alkyl groups perturb the electronic structure of the naphthalene core.

Non-Linear Optical (NLO) Properties and Molecular Polarizability of Alkylated Naphthalenes

The interaction of a molecule with an external electric field, such as that from a laser, can induce a dipole moment. The ease with which the electron cloud of a molecule can be distorted by an electric field is described by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). These are key parameters that determine the non-linear optical (NLO) response of a material. Molecules with large hyperpolarizabilities are of interest for applications in optoelectronics and photonics.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate these properties. Studies on dimethylnaphthalene (DMN) isomers have shown that the position of the methyl groups significantly affects the molecular polarizability and first-order hyperpolarizability (β). nih.gov For instance, the average polarizability (<α>) and the anisotropy of the polarizability (Δα) are sensitive to the substitution pattern. nih.gov

| Compound | Average Polarizability <α> (ų) | Anisotropy of Polarizability Δα (ų) | First Hyperpolarizability β (10⁻³⁰ esu) | Computational Method |

|---|---|---|---|---|

| 1,2-DMN | 20.33 | 14.16 | - | CAM-B3LYP/6-31+G nih.gov |

| 2,3-DMN | 20.34 | 14.07 | - | CAM-B3LYP/6-31+G nih.gov |

| 1,4-DMN | 20.91 | 17.09 | - | CAM-B3LYP/6-31+G nih.gov |

| 2,6-DMN | 20.38 | 13.77 | - | CAM-B3LYP/6-31+G nih.gov |

Note: The hyperpolarizability values for DMN isomers were also calculated in the source, but are presented in a different format. The table indicates that these properties are significantly affected by the isomer structure.

Structure-Property Relationships for NLO Applications of Naphthalene Derivatives

Nonlinear optical (NLO) materials are crucial for modern information technology and photonics. Organic molecules, particularly those with extensive π-conjugated systems, are promising candidates for NLO applications due to their high nonlinearities and rapid response times. researchgate.net The NLO response of a molecule is fundamentally linked to its structure, and theoretical calculations, such as those using Density Functional Theory (DFT), play a significant role in elucidating these structure-property relationships. researchgate.net

The key to a significant NLO response in organic molecules is often the presence of an electron donor-acceptor system connected by a π-conjugated bridge, which facilitates intramolecular charge transfer and leads to a large first hyperpolarizability (β), a measure of the molecular NLO response. researchgate.net For naphthalene derivatives, the fused aromatic ring system provides an excellent electron-rich core. issuu.com

In the case of this compound, the alkyl groups (ethyl and methyl) are weak electron-donating groups. Their presence on the naphthalene ring increases the electron density of the π-system, which can enhance polarizability. However, to create a potent NLO material, naphthalene derivatives are typically functionalized with strong electron-donating and electron-withdrawing groups. researchgate.net For instance, studies on molecules containing a naphthalene unit linked to a nitrophenyl group (a strong electron acceptor) have shown large first static hyperpolarizabilities. researchgate.net

Table 1: Influence of Structural Features on NLO Properties of Naphthalene Derivatives

| Structural Feature | Influence on NLO Properties | Rationale |

| π-Conjugated System | Essential for NLO activity | The fused rings of naphthalene provide a delocalized electron system that can be easily polarized by an external electric field. issuu.com |

| Electron-Donating Groups | Enhance NLO response | Alkyl groups, like those in this compound, increase the electron density of the ring system. |

| Electron-Acceptor Groups | Crucial for large hyperpolarizability | Groups like nitro (-NO₂) create a charge asymmetry necessary for a strong second-order NLO response. researchgate.net |

| Molecular Symmetry | Affects second-order NLO activity | Molecules must be non-centrosymmetric to exhibit a non-zero first hyperpolarizability (β). The substitution pattern determines the overall symmetry. |

Thermodynamic Properties and Stability Analysis of Alkylated Naphthalenes

The thermodynamic properties of alkylated naphthalenes are critical for understanding their stability and behavior in various chemical processes. Computational methods allow for the precise calculation of these properties.

Standard thermodynamic parameters for complex organic molecules can be reliably estimated using computational methods like the Benson group additivity method. nist.gov This approach calculates properties for an entire molecule by summing the contributions of its constituent groups. It has been shown to reproduce experimental standard enthalpies of formation (ΔfH°) for substituted naphthalenes, often within 5 kJ mol⁻¹. nist.gov

For isomer groups from C12H12 to C14H16 (the group to which this compound belongs), thermodynamic properties have been calculated in the absence of extensive experimental data. nist.gov These calculations provide values for standard heat capacity (C;), entropy (S°), enthalpy of formation (ΔfH°), and Gibbs free energy of formation (ΔfG°) over a range of temperatures (e.g., 298.15 K to 1000 K) for the ideal gas state. nist.gov

The relative stability of different isomers of a given chemical formula is determined by their Gibbs free energy of formation, with lower values indicating greater stability. For alkylated naphthalenes, isomer stability is heavily influenced by steric hindrance between the alkyl substituents.

Computational studies and experimental data on dimethylnaphthalenes (DMNs) provide insight into the factors governing stability. For example, 1,8-DMN is known to be sterically strained due to the proximity of the two methyl groups on the same side of the naphthalene ring, a "peri" interaction. researchgate.net This steric hindrance leads to a higher enthalpy of formation compared to other DMN isomers where the methyl groups are further apart, such as 2,6-DMN. nist.gov

Applying this principle to ethyl-dimethylnaphthalene isomers, isomers with substituents on different rings or far apart on the same ring are generally more stable than those with adjacent, bulky groups. In this compound, the three alkyl groups are adjacent on one ring, leading to significant steric crowding. This configuration would likely result in a higher energy (lower thermodynamic stability) compared to other C14H16 isomers where the alkyl groups are more dispersed, for instance, 2-ethyl-6,7-dimethylnaphthalene. The stability of various isomers can be quantitatively compared by examining their calculated equilibrium mole fractions at different temperatures, which are derived from their Gibbs free energies of formation. nist.gov

Modeling of Reaction Mechanisms and Pathways for Alkylated Naphthalenes

Computational modeling is instrumental in mapping the complex reaction mechanisms involved in the synthesis of alkylated naphthalenes, such as Friedel-Crafts alkylation.

The alkylation of naphthalene is an electrophilic aromatic substitution reaction. acs.orgacs.org Computational studies, often using Hartree-Fock and correlated levels of theory, have investigated the energetics and dynamics of this process. researchgate.net The mechanism typically involves the formation of an electrophile (e.g., a carbocation from an olefin or alcohol) which then attacks the electron-rich naphthalene ring. researchgate.netyoutube.com

This attack forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The protonation of naphthalene to form the naphthalenium ion is a key initial step that has been well-studied computationally. researchgate.net The calculations have successfully reproduced experimental gas-phase proton affinity and basicity. researchgate.net The subsequent addition of the alkyl group and deprotonation to restore aromaticity completes the substitution. The position of alkylation (alpha vs. beta position) is governed by the relative stability of the corresponding sigma-complex intermediates, which can be evaluated computationally.

Understanding the kinetics of a reaction requires analyzing the transition states (TS) that connect reactants, intermediates, and products on the potential energy surface. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate.

For the alkylation of naphthalene, computational analysis has been used to study the transition states of key mechanistic steps, such as the 1,2-alkyl shifts that lead to product isomerization. researchgate.net It has been shown that the rate-determining step for the isomerization of monoalkylnaphthalenes is the rearrangement of the monoalkylnaphthalenium ion via these 1,2-shifts. researchgate.net The calculated activation energies for these shifts have been found to decrease as the size of the alkyl group increases, which aligns with experimental observations. researchgate.net

Furthermore, quantum chemical calculations are crucial for evaluating competing reaction pathways, such as intramolecular versus intermolecular alkyl group transfers. For smaller groups like methyl, intramolecular shifts are energetically favored, whereas bulky groups like tert-butyl are predicted to transfer via an intermolecular mechanism. researchgate.net Analyzing the transition state of a potential intermolecular transfer between two naphthalene molecules revealed it to be a very large complex, making such a pathway less likely, especially within the confined spaces of zeolite catalysts. researchgate.net

Environmental Behavior and Degradation Studies of Alkylated Naphthalenes

Microbial Degradation Pathways of Alkylated Naphthalenes

The microbial breakdown of alkylated naphthalenes is a critical process for their natural attenuation in contaminated environments. A diverse range of microorganisms has evolved sophisticated enzymatic systems to utilize these hydrocarbons as a source of carbon and energy.

Under aerobic conditions, the initial and most crucial step in the bacterial degradation of naphthalenes is the oxidation of the aromatic ring. nih.gov This reaction is catalyzed by a multi-component enzyme system known as naphthalene (B1677914) dioxygenase (NDO), a type of ring-hydroxylating dioxygenase. nih.gov NDO introduces both atoms of a molecular oxygen molecule into the naphthalene ring to form a cis-dihydrodiol. nih.gov For alkyl-substituted naphthalenes, this initial attack can occur on either the substituted or unsubstituted ring. For instance, the degradation of 1-methylnaphthalene (B46632) can proceed via hydroxylation of the unsubstituted ring. nih.gov

Following the initial dihydroxylation, the resulting cis-dihydrodiol is converted by a dehydrogenase to a dihydroxynaphthalene, such as 1,2-dihydroxynaphthalene. nih.gov This intermediate is then subject to ring cleavage by a dioxygenase, which opens the aromatic ring to form compounds like 2-hydroxychromene-2-carboxylic acid. nih.gov Subsequent enzymatic reactions further break down these intermediates, eventually funneling the products into central metabolic pathways like the Krebs cycle. mdpi.com In the case of methylnaphthalenes, the degradation can also be initiated by hydroxylation of the methyl group, leading to the formation of naphthoic acids, which are then further metabolized. nih.gov

A variety of inducible enzymes are involved in the intricate process of alkylated naphthalene metabolism. nih.gov The key enzymes and their roles are central to understanding the biotransformation process.

The primary enzymes involved in the aerobic degradation pathway include:

Naphthalene Dioxygenase (NDO): This multi-component enzyme initiates the degradation by oxidizing the naphthalene ring to form a cis-naphthalene dihydrodiol. nih.gov

cis-Dihydrodiol Dehydrogenase: This enzyme catalyzes the aromatization of the cis-dihydrodiol to produce a dihydroxylated naphthalene intermediate. nih.gov

1,2-Dihydroxynaphthalene Dioxygenase: This enzyme is responsible for the cleavage of the aromatic ring of 1,2-dihydroxynaphthalene. nih.gov

Salicylate (B1505791) Hydroxylase: In pathways that converge on salicylate as an intermediate, this enzyme hydroxylates salicylate to catechol. science.gov

Catechol 2,3-Dioxygenase: This enzyme cleaves the catechol ring, a common intermediate in the degradation of many aromatic compounds. science.gov

Under anaerobic conditions, the enzymatic strategy is different. The process often involves an initial carboxylation or addition to fumarate. Key enzymes in this process include 2-naphthoyl-coenzyme A (NCoA) reductase, an enzyme from the "old yellow enzyme" (OYE) family, which reduces the naphthyl ring system. researchgate.net

| Enzyme | Function | Degradation Condition | Reference |

|---|---|---|---|

| Naphthalene Dioxygenase (NDO) | Initial ring hydroxylation | Aerobic | nih.gov |

| cis-Dihydrodiol Dehydrogenase | Aromatization of dihydrodiol | Aerobic | nih.gov |

| 1,2-Dihydroxynaphthalene Dioxygenase | Aromatic ring cleavage | Aerobic | nih.gov |

| 2-naphthoyl-coenzyme A (NCoA) Reductase | Reduction of the naphthyl ring | Anaerobic | researchgate.net |

The efficiency of microbial degradation of alkylated naphthalenes is not uniform and is influenced by several key factors.

Substrate Structure: The number, size, and position of alkyl substituents on the naphthalene molecule significantly affect its biodegradability. Increased alkylation often leads to greater recalcitrance. For example, naphthalenes with higher molecular weight and more complex structures, such as those with multiple alkyl branches, tend to be more resistant to microbial attack. oup.com

Microbial Community: The presence of a competent microbial community is paramount. Environments with a history of hydrocarbon contamination often harbor diverse microbial populations, such as Pseudomonas, Starkeya, and Xanthobacter, which are adapted to degrade these compounds. nih.govresearchgate.net The interactions within the microbial community, including the development of biofilms, can enhance degradation by providing a stable structure for microbial growth and protecting cells from the toxicity of the substrate. researchgate.netnih.gov

Environmental Conditions: Abiotic factors play a crucial role. These include the availability of oxygen, nutrients (like nitrogen and phosphorus), temperature, pH, and soil or sediment characteristics. ijpab.com Oxygen is a key requirement for the highly efficient aerobic pathways, and its absence necessitates different, often slower, anaerobic degradation routes. researchgate.netnih.gov

Bioavailability: The low water solubility of alkylated naphthalenes can limit their availability to microorganisms. The presence of non-aqueous phase liquids (NAPLs) can act as a reservoir for these compounds, and the rate of dissolution from the NAPL to the aqueous phase can become the rate-limiting step for biodegradation. nih.gov

Modern "omics" approaches have revolutionized our understanding of the genetic basis for alkylated naphthalene degradation.

Genomic Analysis: Sequencing the genomes of individual naphthalene-degrading bacterial strains, such as Pseudomonas sp., has revealed that the genes encoding the degradation enzymes are often organized in clusters or operons on the chromosome. nih.gov For example, the nah and sal operons encode the enzymes for the conversion of naphthalene to salicylate and the subsequent degradation of salicylate, respectively. frontiersin.org The presence of these gene clusters can be used as a biomarker to assess the bioremediation potential of a contaminated site. nih.gov

Metagenomics: This approach allows for the study of the genetic material recovered directly from environmental samples, bypassing the need for cultivation. Metagenomic studies of hydrocarbon-contaminated sites have unveiled a vast diversity of genes and pathways for aromatic hydrocarbon degradation. nih.gov They have shown that microbial communities in contaminated environments become enriched with genes for hydrocarbon metabolism. oup.com These studies also provide insights into the distribution of degradation capabilities across different microbial taxa, including previously uncultivated microorganisms, and how the community structure and function respond to contamination. nih.gov For instance, metagenomic analysis can identify the dominant degradation pathways and the key microbial players involved in the process under specific environmental conditions. researchgate.net

Photodegradation and Photo-transformation Processes of Alkylated Naphthalenes

In addition to microbial activity, photodegradation is an important weathering process for alkylated naphthalenes, particularly in aqueous environments and on surfaces exposed to sunlight.

The photodegradation of naphthalene and its alkylated derivatives in water generally follows pseudo-first-order kinetics. researchgate.netnih.gov This means that the rate of degradation is directly proportional to the concentration of the compound. The rate of photolysis is influenced by several factors, including light intensity, temperature, and the presence of other substances in the water. researchgate.netekb.eg

Studies have determined the photodegradation rate constants for naphthalene and various alkylated naphthalenes under simulated laboratory conditions. nih.gov The transformation of these compounds decreases with increasing water depth due to the attenuation of solar light in the water column. researchgate.net The process involves both direct photolysis, where the molecule absorbs light directly, and indirect photolysis, which is mediated by reactive species like hydroxyl radicals or singlet oxygen produced by dissolved organic matter. researchgate.net The primary transformation products are often oxygenated compounds such as alcohols, aldehydes, ketones, and quinones. nih.gov For example, the photodegradation of 1-methylnaphthalene can yield products like 1-naphthaldehyde (B104281) and 1-naphthoic acid. scirp.org

| Compound Type | Kinetic Model | Key Influencing Factors | Typical Products | Reference |

|---|---|---|---|---|

| Naphthalene and Alkylated Naphthalenes | Pseudo-first-order | Light intensity, Temperature, Water depth | Alcohols, Aldehydes, Ketones, Quinones | researchgate.netnih.govresearchgate.net |

Identification of Photodegradation Products (e.g., Oxygenated Compounds like Alcohols, Aldehydes, Ketones, Quinones)

The photodegradation of alkylated naphthalenes, such as 3-Ethyl-1,2-dimethylnaphthalene, in the environment is a significant transformation process. When exposed to sunlight, these compounds undergo photooxidation, leading to the formation of a variety of oxygenated products. nih.govresearchgate.net While specific studies on the photodegradation of this compound are limited, research on alkylated naphthalenes in general provides insight into the expected transformation products. The primary mechanism involves the reaction with photochemically generated reactive species, such as hydroxyl radicals.

The major identified photodegradation products of alkylated naphthalenes are typically oxygenated compounds. nih.govresearchgate.netsigmaaldrich.com These include alcohols, aldehydes, ketones, and quinones, which are formed through the oxidation of the aromatic ring and the alkyl substituents. nih.govresearchgate.net The formation of these products is a key aspect of the environmental weathering of crude oil and other sources of polycyclic aromatic hydrocarbon (PAH) contamination. nih.govresearchgate.net The introduction of oxygen-containing functional groups generally increases the polarity and water solubility of the parent compound, which can influence its subsequent environmental fate and toxicity.

Table 1: General Classes of Photodegradation Products of Alkylated Naphthalenes

| Product Class | General Structure |

| Alcohols | R-OH |

| Aldehydes | R-CHO |

| Ketones | R-CO-R' |

| Quinones | O=C₆H₄=O (example) |

This table presents the general classes of oxygenated compounds formed during the photodegradation of alkylated naphthalenes. R and R' represent the remaining part of the naphthalene molecule.

Influence of Environmental Factors on Photodegradation (e.g., Light Intensity, Temperature, pH)

The rate and extent of photodegradation of alkylated naphthalenes are significantly influenced by various environmental factors. The most critical factors include light intensity, temperature, and the pH of the surrounding medium.

Temperature: Temperature affects the kinetics of photodegradation. Studies on alkylated naphthalenes have shown that the photodegradation process can be described by pseudo-first-order kinetics, and the rate constants are temperature-dependent. nih.govresearchgate.net An increase in temperature generally accelerates the rate of photodegradation.

pH: The pH of the aqueous environment can also play a role in the photodegradation of organic compounds. While specific data for this compound is not available, studies on other organic pollutants have demonstrated that photodegradation kinetics can be pH-dependent. researchgate.net For instance, the degradation rate of the antifungal agent climbazole (B1669176) was found to be significantly different at varying pH levels, with the highest rate observed at pH 9. researchgate.net This suggests that the pH can influence the chemical state of the compound or the availability of reactive species, thereby affecting the degradation pathway and rate.

Table 2: Influence of Environmental Factors on the Photodegradation of Alkylated Naphthalenes

| Environmental Factor | Influence on Photodegradation Rate |

| Light Intensity | Increases with higher light intensity. nih.govnih.gov |

| Temperature | Generally increases with higher temperature. nih.govresearchgate.net |

| pH | Can be pH-dependent, influencing reaction kinetics. researchgate.net |

Environmental Fate and Transport Mechanisms of Alkylated Naphthalenes

The environmental fate and transport of this compound are governed by several physical and chemical processes that determine its distribution in different environmental compartments, such as air, water, soil, and sediment.

Volatilization and Evaporation from Environmental Compartments

Table 3: Henry's Law Constants for Selected Dimethylnaphthalenes at 298.15 K

| Compound | Henry's Law Constant (kH) [Pa m³ mol⁻¹] | Reference |

| 1,2-Dimethylnaphthalene (B110214) | 57 | henrys-law.orghenrys-law.org |

| 1,3-Dimethylnaphthalene | 55 | henrys-law.orghenrys-law.org |

| 1,4-Dimethylnaphthalene (B47064) | 51 | henrys-law.orghenrys-law.org |

| 2,3-Dimethylnaphthalene (B165509) | 47 | henrys-law.orghenrys-law.org |

| 2,6-Dimethylnaphthalene (B47086) | 42 | henrys-law.orghenrys-law.org |

This table shows the Henry's Law constants for various dimethylnaphthalene isomers, which can be used to infer the volatilization potential of this compound.

Sorption to Soil and Sediment Matrices

Sorption to soil and sediment is a critical process that affects the mobility and bioavailability of alkylated naphthalenes in the environment. The extent of sorption is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). diva-portal.orgepa.gov A high Koc value indicates a strong tendency for the compound to adsorb to the organic matter in soil and sediment, making it less mobile. diva-portal.org The sorption of hydrophobic organic compounds like alkylated naphthalenes is primarily driven by their affinity for the organic carbon fraction of the solid matrix.

Table 4: Estimated Soil Organic Carbon-Water Partition Coefficient (Koc) for a C3-Naphthalene

| Compound Class | Estimated log Koc [L/kg] | Implication for Sorption |

| C3-Naphthalenes | ~3.5 - 4.5 | High affinity for soil and sediment organic carbon. |

This table provides an estimated range for the log Koc of a C3-naphthalene like this compound based on its hydrophobicity. A higher value indicates stronger sorption.

Leaching Potential in Aquatic Systems

The leaching potential of a compound refers to its likelihood of moving through the soil profile and into groundwater. This process is inversely related to its sorption affinity. nih.gov Compounds with low sorption coefficients (low Koc) are more likely to leach, while those with high Koc values, such as this compound, are expected to be relatively immobile in soil. diva-portal.org Therefore, this compound is expected to have a low leaching potential, with a greater tendency to remain in the upper soil layers, where it can be subject to other fate processes like degradation or volatilization.

Bioremediation Strategies and Environmental Engineering Applications for Alkylated Naphthalene Contamination

Bioremediation offers a promising and environmentally friendly approach for the cleanup of sites contaminated with alkylated naphthalenes. researchgate.netresearchgate.net This strategy utilizes the metabolic capabilities of microorganisms to degrade these pollutants into less harmful substances. nih.gov The two main approaches to the bioremediation of petroleum hydrocarbons are bioaugmentation and biostimulation. researchgate.netnrt.orgnih.gov

Bioaugmentation involves the introduction of specific, highly efficient hydrocarbon-degrading microorganisms to a contaminated site to supplement the indigenous microbial population. researchgate.netnrt.org

Biostimulation , on the other hand, focuses on stimulating the growth and activity of the native oil-degrading microorganisms by adding nutrients, such as nitrogen and phosphorus, and sometimes oxygen, which are often limiting factors in the environment. nrt.orgnih.gov

Several genera of bacteria have been identified as being capable of degrading naphthalene and its alkylated derivatives. nih.govfrontiersin.org These microorganisms often possess the necessary enzymatic machinery to break down the aromatic rings of these compounds.

Table 5: Examples of Bacterial Genera with Naphthalene-Degrading Capabilities

| Bacterial Genus | Reference |

| Pseudomonas | nih.gov |

| Micrococcus | wikipedia.org |

| Kocuria | frontiersin.org |

| Bacillus | researchgate.net |

This table lists some of the bacterial genera known to be involved in the biodegradation of naphthalene and related compounds, which are potential candidates for the bioremediation of this compound contamination.

Environmental engineering applications for treating alkylated naphthalene contamination often involve integrating these bioremediation strategies into a broader cleanup plan. This can include the use of bioreactors for ex-situ treatment of contaminated soil or water, or the application of biostimulating agents to contaminated land. wikipedia.org The effectiveness of these strategies depends on various site-specific conditions, including the concentration and type of contaminants, soil and hydrogeological conditions, and the presence of a suitable microbial community. wikipedia.org

Application of Bioremediation for Alkylated Naphthalene Contamination

Bioremediation presents a promising and environmentally sustainable approach for cleaning up sites contaminated with petroleum hydrocarbons, including alkylated naphthalenes. nih.gov This process relies on the metabolic capabilities of microorganisms, such as bacteria and fungi, to break down these organic pollutants into less harmful substances. nih.govfrontiersin.org The effectiveness of bioremediation can be enhanced through bioaugmentation, which involves introducing specific hydrocarbon-degrading microbes to a contaminated site, and biostimulation, which involves the addition of nutrients and oxygen to stimulate the activity of the indigenous microbial population. nih.gov

The biodegradation of petroleum hydrocarbons is influenced by several factors, including the concentration and bioavailability of the contaminants. nih.gov The structure of the alkylated naphthalene molecule, such as the number and position of alkyl groups, also affects its degradability. Generally, lower molecular weight PAHs like naphthalene and some of its alkylated derivatives are more readily biodegradable than their higher molecular weight counterparts. nih.gov

Microbial degradation of compounds similar to alkylated naphthalenes, such as methylnaphthalenes, has been observed in various studies. For example, some bacterial strains can metabolize 2-methylnaphthalene (B46627). nih.gov The metabolic process for naphthalene itself often begins with the oxidation of an aromatic ring by naphthalene dioxygenase to form a cis-naphthalene dihydrodiol, which is then further metabolized. nih.gov While specific pathways for more complex alkylated naphthalenes are less understood, it is believed that similar enzymatic processes initiate their degradation.

Research has demonstrated the potential of various microbial species for degrading aromatic hydrocarbons. For instance, certain fungi have shown a high capacity for degrading benzene (B151609), toluene, ethylbenzene, and xylene (BTEX), which are also components of petroleum. bioline.org.br Studies on the bioremediation of total petroleum hydrocarbons (TPH) in contaminated soil and water have shown significant degradation rates when biostimulation and bioaugmentation techniques are applied. nih.govresearchgate.net

Table 1: Examples of Microbial Degradation of Aromatic Hydrocarbons

| Compound(s) | Microorganism(s) | Degradation Rate/Efficiency | Reference |

| Naphthalene, Phenanthrene, Anthracene (B1667546), Pyrene | Gordonia strain Q8 | 100%, 95.4%, 73.8%, and 53.4% degradation, respectively, after 7 days | frontiersin.org |

| Benzene, Toluene, Ethylbenzene, Xylene (BTEX) | Aspergillus terreus | 89.1% degradation | bioline.org.br |

| Benzene, Toluene, Ethylbenzene, Xylene (BTEX) | Gliocladium sp. | 84.4% degradation | bioline.org.br |

| 2-Methylnaphthalene | Sulfate-reducing bacteria (strains NaphS3, NaphS6) | Utilized as a growth substrate | nih.gov |

Simulation of Alkylated Naphthalene Dispersion in Wastewater Treatment Processes

Wastewater from industrial sources, such as oil refineries, can contain significant concentrations of PAHs, including alkylated naphthalenes. researchgate.net Conventional wastewater treatment plants (WWTPs), particularly those utilizing activated sludge processes, play a role in the removal of these contaminants. The primary removal mechanisms for PAHs in WWTPs are sorption to sludge and biodegradation. nih.gov

The efficiency of PAH removal during wastewater treatment is highly dependent on the physicochemical properties of the specific compound, such as its hydrophobicity (often indicated by the octanol-water partition coefficient, Kow). nih.govcapes.gov.br Highly hydrophobic compounds tend to adsorb more readily onto the solid phase (sludge).

Table 2: Predicted and Observed Removal of Polycyclic Aromatic Hydrocarbons in a Conventional Wastewater Treatment Plant

| Compound | Overall Removal Efficiency (Experimental) | Primary Stage Removal (Experimental) | Secondary Stage Removal (Experimental) | Key Removal Mechanism (Predicted) | Reference |

| Various PAHs | 37% - 89% | 28% - 67% | <1% - 61% | Sorption | nih.govcapes.gov.br |

It is important to note that while sorption effectively removes PAHs from the aqueous phase, it concentrates them in the sewage sludge. The ultimate fate of these compounds then depends on the sludge disposal or treatment methods.

Future Research Directions and Emerging Trends for 3 Ethyl 1,2 Dimethylnaphthalene

Exploration of Novel Synthetic Routes for Enhanced Selectivity and Sustainability

The synthesis of specific alkylated naphthalene (B1677914) isomers with high selectivity remains a significant challenge. Conventional methods for producing dialkylnaphthalenes often result in a mixture of all ten possible isomers, which are difficult and costly to separate. google.com Research is therefore focused on developing novel synthetic pathways that offer greater control over the position of alkyl groups on the naphthalene ring.

Key areas of exploration include: